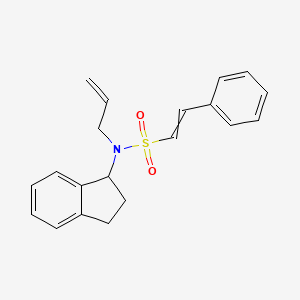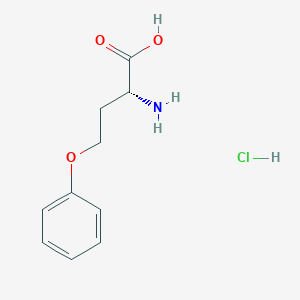
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, also known as CF3, is a compound that has gained interest in scientific research due to its potential medicinal properties. This compound belongs to the class of sulfonamides and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Crystal Structure Analysis
Studies have detailed the crystal structures of isomorphous benzenesulfonamide compounds, emphasizing the importance of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl in determining crystal packing. These findings can provide a basis for understanding the crystalline properties of similar compounds, including 2-Chloro-N-(3-(Furan-3-yl)-3-hydroxypropyl)benzenesulfonamide (Bats, Frost, & Hashmi, 2001).
Herbicide Metabolism and Mode of Action
Research on chlorsulfuron, a related compound, has provided insights into its metabolism by plants and its mode of action as a herbicide. These studies reveal how certain plants can metabolize chlorsulfuron to inactive forms, contributing to its selectivity as a herbicide for cereals. This research can inform the development of similar compounds for agricultural use (Sweetser, Schow, & Hutchison, 1982); (Ray, 1982).
Synthetic Chemistry Applications
In synthetic chemistry, related benzenesulfonamide derivatives have been synthesized through innovative pathways, such as gold(I)-catalyzed cascades. These reactions, involving alkynyl migration onto gold carbenoids, highlight the versatility of sulfonamide groups in complex organic synthesis. Such methodologies could be applicable in synthesizing and modifying compounds like this compound for diverse research purposes (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Antimicrobial Activity
Research on benzenesulfonamide derivatives has also explored their antimicrobial properties. Studies have synthesized and characterized derivatives with potential antimicrobial activity, indicating that the sulfonamide moiety can be a crucial component in developing new antimicrobial agents. This suggests that similar structures, including this compound, might have potential applications in antimicrobial research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Propriétés
IUPAC Name |
2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHITYFAWNQLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)

![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)
![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777300.png)


![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)

![6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2777310.png)


